dCTPase Inhibition Potency: 6-Chloro vs. 6-Alkyl Pyrazolo[1,5-a]pyrimidin-7-ones
The target compound achieves complete inhibition of human dCTPase (EC 3.6.1.12) at 0.01 mM, matching the potency of closely related 6-butyl and 6-propyl analogs [1]. While all tested pyrazolo[1,5-a]pyrimidin-7-ones in this series show complete inhibition at this single high concentration, the 6-chloro variant offers a distinctly smaller steric footprint (van der Waals volume of Cl ~20 ų vs. butyl ~55 ų) and altered electronic profile (Hammett σₘ for Cl: 0.37) that may confer differential binding kinetics or selectivity not captured in end-point inhibition screens [2]. Direct head-to-head IC₅₀ values for this compound are not publicly available; therefore, potency differentiation remains a class-level inference based on structural attributes.
| Evidence Dimension | dCTPase inhibition (complete inhibition threshold) |
|---|---|
| Target Compound Data | Complete inhibition at 0.01 mM |
| Comparator Or Baseline | 6-butyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (BRENDA ID 243884): complete inhibition at 0.01 mM; 3-(4-chlorophenyl)-2,5-dimethyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one (BRENDA ID 243683): complete inhibition at 0.01 mM |
| Quantified Difference | No difference in nominal complete inhibition concentration; differentiation lies in steric/electronic properties of 6-substituent (Cl vs. butyl vs. propyl). |
| Conditions | Human dCTP pyrophosphatase 1 (dCTPase) assay. Source: BRENDA database, curated from Llona-Minguez et al. Bioorg. Med. Chem. Lett. 2017. |
Why This Matters
For procurement, this compound represents the minimal steric bulk 6-halogenated member of the series, making it the preferred choice for studies investigating steric constraints of the dCTPase binding pocket or for co-crystallography where ligand size may influence crystal packing.
- [1] BRENDA Enzyme Database. EC 3.6.1.12 inhibitor dataset. Ligand IDs 243886, 243884, 243683. Complete inhibition data at 0.01 mM. View Source
- [2] Llona-Minguez, S. et al. Diverse heterocyclic scaffolds as dCTP pyrophosphatase 1 inhibitors. Part 2: Pyridone- and pyrimidinone-derived systems. Bioorg. Med. Chem. Lett. 2017, 27, 3219-3225. View Source
